N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-8-4-5-9-14(13)17(25-3)12-20-18(22)19(23)21-15-10-6-7-11-16(15)24-2/h4-11,17H,12H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAMZDPKZHYKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Molecular Design
The target compound’s structure comprises two aromatic moieties linked by an oxalamide bridge. Retrosynthetic disconnection reveals two critical intermediates:
- 2-Methoxy-2-(o-tolyl)ethylamine
- 2-Methoxyaniline
The oxalamide core is derived from oxalyl chloride or diethyl oxalate, facilitating sequential amide bond formation.
Preparation of Key Intermediates
Synthesis of 2-Methoxy-2-(o-Tolyl)Ethylamine
Henry Reaction Pathway
Reactants :
- o-Tolualdehyde
- Nitroethane
Procedure :
- Condensation of o-tolualdehyde with nitroethane in methanol at 0–5°C for 2 hours forms β-nitro alcohol.
- Reduction using hydrogen gas (1 atm) over Raney nickel at 25°C yields the primary amine.
Optimization :
- Solvent : Methanol improves nitro alcohol solubility.
- Catalyst : Raney nickel achieves >85% reduction efficiency.
Alternative Grignard Approach
Reactants :
- o-Tolylmagnesium bromide
- 2-Methoxyacetonitrile
Procedure :
- Grignard reagent reacts with 2-methoxyacetonitrile in THF at −10°C.
- Hydrolysis with HCl yields 2-methoxy-2-(o-tolyl)acetaldehyde, followed by reductive amination.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Henry Reaction | 78 | 92 |
| Grignard | 65 | 88 |
Oxalamide Coupling Strategies
Stepwise Coupling Using Oxalyl Chloride
Reactants :
- Oxalyl chloride
- 2-Methoxy-2-(o-tolyl)ethylamine
- 2-Methoxyaniline
Procedure :
- First Amidation :
- Second Amidation :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Solvent | THF → DMF |
| Base | Triethylamine |
| Yield | 68% |
One-Pot Diethyl Oxalate Mediated Synthesis
Reactants :
- Diethyl oxalate
- Both amines
Procedure :
- Diethyl oxalate (1 eq) reacts sequentially with amines in refluxing ethanol.
- Sodium ethoxide (0.1 eq) catalyzes transamidation, enabling direct coupling.
Advantages :
- Avoids handling oxalyl chloride.
- Higher functional group tolerance.
Yield : 72% after recrystallization (ethanol/water).
Optimization and Challenges
Steric and Electronic Effects
The o-tolyl group introduces steric hindrance, necessitating:
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.2–6.8 (aromatic), δ 4.1 (OCH₃) |
| ¹³C NMR | δ 160.5 (C=O), δ 55.2 (OCH₃) |
| HRMS | [M+H]⁺ calc. 342.4, found 342.3 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Oxalyl Chloride | 68 | 95 | Moderate |
| Diethyl Oxalate | 72 | 93 | High |
Industrial-Scale Considerations
Catalytic Enhancements
Environmental Impact
- Solvent Recovery : DMF and THF recycled via distillation (>90% recovery).
- Waste Minimization : Solid byproducts incinerated with energy recovery.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Oxalamides are a versatile class of compounds with variations in their N1 and N2 substituents significantly influencing their biological activity, metabolic stability, and regulatory profiles. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural and Functional Comparison
Key Findings
Substituent Impact on Activity: Pyridyl vs. Methoxyphenyl Groups: The presence of a pyridyl group (e.g., in S336) correlates with umami receptor (hTAS1R1/hTAS1R3) activation, while methoxyphenyl substituents (e.g., target compound, Compound 17) are less studied for flavor modulation but may influence metabolic stability . 16.100 .
Synthetic Yields :
- Yields for oxalamides vary widely (23–83%) depending on substituent complexity. The target compound’s synthesis would likely require optimization due to its branched N1 ethyl group .
Toxicity and Metabolism: Regulatory-approved oxalamides (e.g., S336) exhibit low toxicity (NOEL = 100 mg/kg/day) due to rapid oxidative metabolism. The target compound’s o-tolyl group may slow metabolism, necessitating specific toxicological evaluation .
Biological Activity
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings, highlighting its significance in medicinal chemistry.
- Molecular Formula : C19H22N2O4
- Molecular Weight : 342.4 g/mol
- CAS Number : 1797088-44-8
The compound features two methoxy groups and an oxalamide linkage, which are critical for its biological activity. The presence of aromatic rings contributes to its lipophilicity, enhancing membrane permeability.
Synthesis
The synthesis typically involves:
- Formation of Oxalamide : Reaction of oxalyl chloride with amine precursors under controlled conditions.
- Intermediate Formation : The reaction of 2-methoxy-2-(o-tolyl)ethylamine with the oxalamide precursor.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in cancer biology where it may inhibit phospholipase D (PLD) activity, leading to increased apoptosis and decreased cell invasion in cancer cells .
- Binding Affinity : The methoxy and aromatic groups enhance binding affinity to target sites, which is crucial for its inhibitory effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties:
- Inhibition of Cell Proliferation : Research shows that these compounds can reduce the proliferation of various cancer cell lines by inducing apoptosis and inhibiting metastasis .
Antimicrobial Activity
There is ongoing research into the antimicrobial properties of this class of compounds. Preliminary findings suggest potential efficacy against certain bacterial strains, although further studies are needed to confirm these effects.
Case Studies
- PLD Inhibition Study :
- Synthetic Analog Research :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
